molecular formula C19H17NO3 B1299842 2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid CAS No. 438229-42-6

2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid

Cat. No.: B1299842
CAS No.: 438229-42-6
M. Wt: 307.3 g/mol
InChI Key: JSOCBYFVADJGSD-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with an ethoxyphenyl group at the 2-position, a methyl group at the 8-position, and a carboxylic acid group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 4-ethoxybenzoyl chloride and aluminum chloride as a catalyst.

    Methylation: The methyl group can be introduced at the 8-position through a methylation reaction using methyl iodide and a strong base such as sodium hydride.

    Carboxylation: The carboxylic acid group can be introduced via a carboxylation reaction using carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the quinoline core, particularly at the 5- and 7-positions, using reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: 2-(4-Ethoxyphenyl)-8-methylquinoline-4-methanol.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Development
This compound serves as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases. Its structural features allow for modifications that enhance biological activity. For instance, derivatives have been synthesized to evaluate their anticancer properties against different cell lines, demonstrating promising results in inhibiting cell growth and inducing apoptosis .

Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. Studies have shown that 2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid and its analogs can inhibit the growth of Mycobacterium tuberculosis, making them potential candidates for antitubercular agents .

Biological Studies

Mechanism of Action
The compound interacts with specific molecular targets such as enzymes and receptors. Its mechanism includes DNA intercalation, which disrupts replication and transcription processes, and inhibition of key enzymes like topoisomerases and kinases. These interactions can lead to cell cycle arrest and apoptosis in cancer cells .

Case Study: Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer). The IC50 values observed were comparable to established chemotherapeutics, highlighting its potential as an anticancer agent .

Material Science

Organic Semiconductors
The unique photophysical properties of this compound make it suitable for applications in material science, particularly in the synthesis of organic semiconductors and light-emitting diodes (LEDs). Its ability to facilitate charge transport enhances the performance of electronic devices.

Chemical Biology

Cellular Probes
This compound is utilized as a probe to study cellular processes and pathways. By understanding its interactions within biological systems, researchers can gain insights into cellular mechanisms that are crucial for disease progression and treatment strategies.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes, receptors, and DNA. The quinoline core can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline-4-carboxylic acid: Lacks the ethoxy and methyl substitutions, resulting in different biological activities.

    8-Methylquinoline-4-carboxylic acid: Lacks the ethoxyphenyl group, affecting its interaction with biological targets.

    2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group, leading to variations in its chemical reactivity and biological activity.

Uniqueness

2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the ethoxy group increases its lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Biological Activity

2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core with an ethoxyphenyl substituent at the 2-position and a carboxylic acid group at the 4-position. This unique structure enhances its lipophilicity and ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as topoisomerases and kinases, which are critical in DNA replication and cell cycle regulation. This inhibition can lead to apoptosis in cancer cells .
  • DNA Intercalation : The quinoline moiety allows the compound to intercalate with DNA, disrupting replication and transcription processes.
  • Signaling Pathway Modulation : It may influence various signaling pathways involved in cell proliferation and apoptosis, contributing to its therapeutic effects.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Studies suggest that quinoline derivatives exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). The compound's structural analogs have been investigated for their effectiveness as antitubercular agents, showing promising results in inhibiting Mtb DNA gyrase .
  • Anticancer Properties : The compound has demonstrated potential as an anticancer agent. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest . For instance, derivatives of quinoline were tested against HepG2 (liver cancer) and HCT116 (colon cancer) cell lines, exhibiting IC50 values comparable to established chemotherapeutics .
  • Anti-inflammatory Effects : Preliminary research indicates that this compound may also possess anti-inflammatory properties, although more studies are needed to fully elucidate this activity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitubercularInhibits Mtb DNA gyrase; effective against non-replicating Mtb
AnticancerInduces apoptosis in HepG2 and HCT116 cells; IC50 values around 7.7–14.2 µg/ml
Anti-inflammatoryPotential effects observed; further research required

Research Insights

  • Antitubercular Studies : A study focused on synthesizing various quinoline derivatives reported that certain modifications led to enhanced activity against Mtb, highlighting the importance of structural diversity in developing effective antitubercular agents .
  • Anticancer Evaluations : Another research effort evaluated a series of quinoline derivatives for their anticancer potential against multiple cell lines. The results indicated that specific substitutions significantly influenced their cytotoxicity profiles, with some compounds showing enhanced activity compared to traditional chemotherapy agents .
  • Mechanistic Studies : Molecular docking studies have provided insights into how these compounds interact with target proteins, revealing potential binding sites and enhancing understanding of their mechanisms at a molecular level .

Properties

IUPAC Name

2-(4-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-3-23-14-9-7-13(8-10-14)17-11-16(19(21)22)15-6-4-5-12(2)18(15)20-17/h4-11H,3H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOCBYFVADJGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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